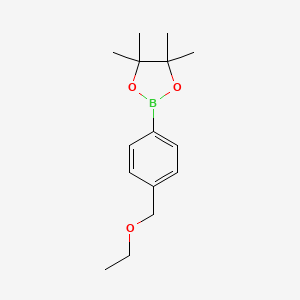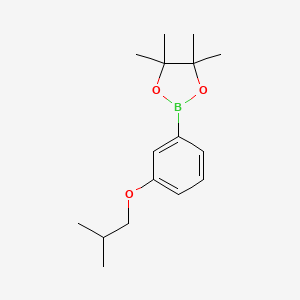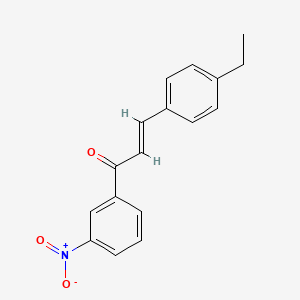
2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine (TFBAP) is a heterocyclic compound with a unique structure and a wide range of applications. It is an important intermediate in the synthesis of a variety of organic and inorganic compounds, and has been used in various fields such as pharmaceuticals, agrochemicals, and materials science. TFBAP is also known to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine involves the introduction of a benzyl group onto a 4-aminopyridine molecule, followed by the introduction of four fluorine atoms onto the 2, 3, 5, and 6 positions of the pyridine ring.
Starting Materials
4-aminopyridine, benzyl chloride, potassium carbonate, tetrafluoroboric acid, acetonitrile, diethyl ethe
Reaction
4-aminopyridine is reacted with benzyl chloride in the presence of potassium carbonate and acetonitrile to form N-benzyl-4-aminopyridine., N-benzyl-4-aminopyridine is then reacted with tetrafluoroboric acid in acetonitrile to introduce the four fluorine atoms onto the 2, 3, 5, and 6 positions of the pyridine ring., The resulting product, 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine, is isolated by precipitation with diethyl ether.
科学的研究の応用
2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine has been used in a wide range of scientific research applications, including the synthesis of organic and inorganic compounds, and the study of biological activities. It has been used as a starting material for the synthesis of various organic compounds, such as pyridine-3-carboxamides and pyridine-3-sulfonamides. It has also been used in the synthesis of inorganic compounds, such as metal-organic frameworks. In addition, 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine has been used in the study of its biological activities, such as its anti-inflammatory, anti-bacterial, and anti-fungal properties.
作用機序
The mechanism of action of 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine is not fully understood. However, it is believed that its anti-inflammatory, anti-bacterial, and anti-fungal properties are due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it is believed that 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine may also interact with other cellular components, such as proteins and lipids, to exert its biological effects.
生化学的および生理学的効果
2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that it is an effective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. In addition, it has been shown to possess anti-bacterial and anti-fungal properties. In vivo studies have shown that 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine can reduce inflammation in animals, and can also reduce the growth of certain bacterial and fungal species.
実験室実験の利点と制限
2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that it is a hazardous compound and should be handled with caution.
将来の方向性
There are several potential future directions for research on 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of organic and inorganic compounds. Finally, further research could be conducted on its potential applications in the pharmaceutical and agrochemical industries.
特性
IUPAC Name |
N-benzyl-2,3,5,6-tetrafluoropyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-8-10(9(14)12(16)18-11(8)15)17-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHNJHYYKUMINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)

![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)
